N-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
Preparation Methods
The synthesis of N4-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods are chosen based on the desired yield, purity, and specific application of the compound. Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
N~4~-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involving hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Often using nucleophilic or electrophilic reagents under specific conditions
Scientific Research Applications
This compound has a broad range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N4-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N~4~-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features and the presence of bromine, fluorine, and methyl groups. Similar compounds include other imidazo[1,2-a]pyridines, which also exhibit a wide range of applications in medicinal chemistry and material science . The presence of different substituents can significantly alter the properties and applications of these compounds.
Properties
Molecular Formula |
C19H12BrFN4O2 |
---|---|
Molecular Weight |
427.2 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H12BrFN4O2/c1-10-8-14(18(26)24-15-7-4-12(20)9-22-15)16-17(25-27-19(16)23-10)11-2-5-13(21)6-3-11/h2-9H,1H3,(H,22,24,26) |
InChI Key |
CYRHGCXXFIVWHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=NC=C(C=C4)Br |
Origin of Product |
United States |
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